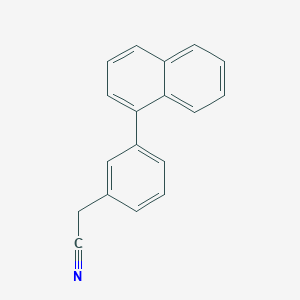

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is an organic compound that features a naphthalene ring attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in the presence of methanol and water. The reaction mixture is refluxed, and the product is isolated by evaporating the methanol and washing the residue with water to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but contains a methoxy group and a propenone linkage.

1-Naphthylacetonitrile: Lacks the phenyl group attached to the naphthalene ring.

Biological Activity

2-(3-(Naphthalen-1-yl)phenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications.

- Molecular Formula : C17H15N

- Molecular Weight : 249.31 g/mol

- IUPAC Name : 2-[3-(Naphthalen-1-yl)phenyl]acetonitrile

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, its role in enzyme inhibition, and its neuroprotective properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. A study demonstrated that certain naphthalene derivatives could inhibit tumor growth through apoptosis induction in cancer cells .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 15 | Induces apoptosis |

| Compound B | MCF-7 (breast cancer) | 20 | Inhibits cell proliferation |

| This compound | A549 (lung cancer) | TBD | TBD |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role. The compound showed promise in protecting neuronal cell lines from damage induced by various neurotoxins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cytotoxicity Studies : In a study examining the cytotoxic effects of naphthalene derivatives on various cancer cell lines, it was found that certain compounds significantly reduced cell viability through mechanisms involving apoptosis and necrosis.

- Neuroprotection : Research indicated that extracts containing similar acetonitrile derivatives exhibited protective effects against cytotoxic agents like doxorubicin and staurosporine in neuronal cultures, suggesting a potential application for neurodegenerative conditions .

- Mechanistic Insights : Mechanistic studies revealed that naphthalene-based compounds could modulate signaling pathways involved in cell survival and apoptosis, indicating their potential as therapeutic agents in oncology and neurology.

Properties

Molecular Formula |

C18H13N |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

2-(3-naphthalen-1-ylphenyl)acetonitrile |

InChI |

InChI=1S/C18H13N/c19-12-11-14-5-3-8-16(13-14)18-10-4-7-15-6-1-2-9-17(15)18/h1-10,13H,11H2 |

InChI Key |

XMICSPRYYWMHNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.